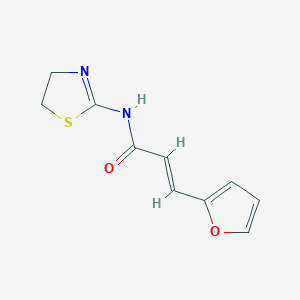![molecular formula C20H21NO2S B5877960 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)
9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as methiothepin, is a chemical compound that belongs to the class of acridine derivatives. It has been widely used in scientific research as a potent antagonist for serotonin receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT2A receptors. Methiothepin has been synthesized using various methods and has shown promising results in various studies, including its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
作用機序
Methiothepin exerts its pharmacological effects by blocking the binding of serotonin to its receptors. It acts as a competitive antagonist for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, preventing the activation of downstream signaling pathways. Methiothepin has been shown to inhibit the release of serotonin in the brain, leading to a decrease in its neurotransmitter activity. This mechanism of action has been implicated in various physiological and pathological processes, including anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects:
Methiothepin has been shown to have various biochemical and physiological effects, including its role in regulating mood and behavior. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic use in the treatment of anxiety and depression. Methiothepin has also been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use in the treatment of this disorder.
実験室実験の利点と制限
Methiothepin has several advantages and limitations in laboratory experiments. Its high affinity and selectivity for serotonin receptors make it a valuable tool for studying the functions of these receptors. Methiothepin has also been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective research tool. However, its potency and specificity can also be a limitation, as it may interfere with other signaling pathways and produce off-target effects.
将来の方向性
There are several future directions for research on 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One potential area of research is the development of more selective and potent antagonists for serotonin receptors, which may provide more specific insights into the functions of these receptors. Another potential area of research is the investigation of the role of 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione in other physiological and pathological processes, such as pain, addiction, and neurodegenerative diseases. Finally, the potential therapeutic use of 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione and other serotonin receptor antagonists in the treatment of psychiatric disorders warrants further investigation.
合成法
Methiothepin has been synthesized using various methods, including the reaction of 4-bromomethylthiophenol with 1,2,3,4-tetrahydroacridine-9,10-dione in the presence of a base. Another method involves the reaction of 4-(methylthio)phenylacetic acid with 1,2,3,4-tetrahydroacridine-9,10-dione in the presence of a coupling agent. These methods have been proven to be effective in synthesizing 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione with high purity and yield.
科学的研究の応用
Methiothepin has been widely used in scientific research as a potent antagonist for serotonin receptors. It has been shown to have high affinity and selectivity for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, making it a valuable tool for studying the functions of these receptors. Methiothepin has been used in various studies to investigate the role of serotonin receptors in various physiological and pathological processes, including anxiety, depression, and schizophrenia.
特性
IUPAC Name |
9-(4-methylsulfanylphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-24-13-10-8-12(9-11-13)18-19-14(4-2-6-16(19)22)21-15-5-3-7-17(23)20(15)18/h8-11,18,21H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRICYYRXBTRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)



![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5877944.png)
![4-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5877952.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)
![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)

![3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5877994.png)